Propan-2-yl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Propan-2-yl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzimidazole core fused with a pyrimidine ring, which is further substituted with various functional groups, including an ethoxy group, a hydroxyphenyl group, and a carboxylate ester. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, which is achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative. The pyrimidine ring is then fused to the benzimidazole core via cyclization reactions involving appropriate reagents and catalysts.
The introduction of the ethoxy and hydroxyphenyl groups is accomplished through electrophilic aromatic substitution reactions, while the carboxylate ester is introduced via esterification reactions. The reaction conditions for these steps often involve the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group yields quinone derivatives, while reduction of nitro groups yields amines.
Scientific Research Applications
Propan-2-yl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Propan-2-yl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with cellular signaling pathways, such as the MAPK or PI3K/Akt pathways, to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole core and exhibit similar biological activities.
Pyrimidine derivatives: These compounds share the pyrimidine ring and are studied for their therapeutic potential.
Quinoline derivatives: These compounds have a similar fused ring structure and are known for their antimicrobial and anticancer properties.
Uniqueness
Propan-2-yl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to its specific combination of functional groups and fused ring structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C23H25N3O4 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
propan-2-yl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C23H25N3O4/c1-5-29-19-12-15(10-11-18(19)27)21-20(22(28)30-13(2)3)14(4)24-23-25-16-8-6-7-9-17(16)26(21)23/h6-13,21,27H,5H2,1-4H3,(H,24,25) |
InChI Key |
HUPHPXXSKNTBNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC3=NC4=CC=CC=C4N23)C)C(=O)OC(C)C)O |
Origin of Product |
United States |
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